N-(2-Pyridyl)oxamic acid

Beschreibung

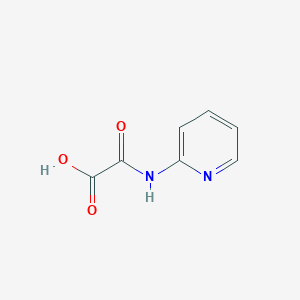

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 | |

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13120-39-3 | |

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2-Pyridyl)oxamic Acid

The synthesis of this compound can be achieved through several established routes, each offering distinct advantages in terms of starting materials and reaction conditions.

Acetaldehyde (B116499) Condensation with 2-Pyridine Amine and Subsequent Reaction with Hydroperoxide Volatile Acid

One synthetic approach involves a two-step process starting with the condensation of acetaldehyde with 2-aminopyridine (B139424) to form N-acetylpyridylamine. chembk.com This intermediate is then reacted with a hydroperoxide volatile acid to yield the final product, this compound. chembk.com This method provides a straightforward pathway to the target molecule from readily available starting materials.

Synthesis from Acetic Acid, 2-oxo-2-(2-pyridinylamino)-, Methyl Ester

An alternative and common route to this compound involves the hydrolysis of its methyl ester precursor, methyl 2-oxo-2-(pyridin-2-ylamino)acetate. smolecule.comchemicalbook.com This intermediate is a known metabolite of Tenoxicam and a degradation product of Lornoxicam. chemicalbook.comchemicalbook.comcymitquimica.com The hydrolysis is typically carried out under alkaline conditions, for instance, using lithium hydroxide (B78521) in a solvent mixture like 1,4-dioxane (B91453) and water, to cleave the ester and afford the desired carboxylic acid. smolecule.com

Derivatization Strategies for this compound

The functional groups present in this compound, namely the carboxylic acid and the pyridine (B92270) nitrogen, allow for a variety of derivatization reactions, leading to the formation of salts and esters with tailored properties.

Formation of Salts and Esters

The acidic nature of the oxamic acid group readily allows for the formation of salts upon reaction with a suitable base. Similarly, the carboxylic acid can be esterified. These derivatives can exhibit modified solubility, stability, and biological activity compared to the parent compound. Salts and esters of oxamic acid and its N-substituted derivatives have found applications in fields ranging from organic synthesis to medicine and cultural heritage conservation. researchgate.net

A notable derivative is Ammonium (B1175870) N-(pyridin-2-ylmethyl)oxamate. This compound is synthesized from O-methyl-N-(pyridin-2-ylmethyl)oxamate. mdpi.comupc.eduresearchgate.net The synthesis involves the reaction of dimethyloxalate with 2-picolylamine to first produce O-methyl-N-(pyridin-2-ylmethyl)oxamate. mdpi.com This intermediate is then treated with ammonium hydrogen carbonate in an aqueous solution and refluxed to yield Ammonium N-(pyridin-2-ylmethyl)oxamate. mdpi.com This ammonium salt has been investigated as a novel precursor for creating protective calcium oxalate (B1200264) coatings on carbonate stone substrates, demonstrating its utility in the field of materials conservation. mdpi.comupc.eduresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| O-methyl-N-(pyridin-2-ylmethyl)oxamate | Ammonium hydrogen carbonate | Ammonium N-(pyridin-2-ylmethyl)oxamate | mdpi.com |

This compound can also form salts with other pharmacologically active molecules. An example is the formation of a salt with 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)-ethoxy]-benzyl]-thiazolidin-2,4-dione, a compound also known as Rosiglitazone. google.comgoogleapis.com A patent describes the salt of oxalic acid with this thiazolidinedione derivative, highlighting the potential for creating new chemical entities with combined therapeutic properties. google.com Thiazolidinediones are a class of compounds known for their use as hypoglycemic agents. mdpi.comresearchgate.net

| Compound 1 | Compound 2 | Resulting Salt | Reference |

| This compound (as an oxalate source) | 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)-ethoxy]-benzyl]-thiazolidin-2,4-dione | Salt of Oxalic Acid with 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)-ethoxy]-benzyl]-thiazolidin-2,4-dione | google.com |

Carbamoyl (B1232498) Radical Generation from Oxamic Acids

This compound, like other oxamic acids, serves as a valuable precursor for the generation of carbamoyl radicals. researchgate.netrsc.org These radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, making them useful tools in organic synthesis. researchgate.net The formation of carbamoyl radicals from oxamic acids typically proceeds through an oxidative decarboxylation mechanism. researchgate.netrsc.orgrsc.org This process involves a single electron oxidation of the oxamic acid, leading to the loss of carbon dioxide and the formation of the corresponding carbamoyl radical. rsc.org This method is considered mild and efficient, offering advantages over classical routes which can suffer from regioselectivity issues. researchgate.netrsc.org

Oxidative Decarboxylation Methods (Thermal, Photochemical, Electrochemical, Photoelectrochemical)

The oxidative decarboxylation of oxamic acids to generate carbamoyl radicals can be achieved through several methods:

Thermal Methods: Heating oxamic acids in the presence of an appropriate initiator can induce decarboxylation. For instance, persulfates like ammonium persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈) can be used to generate sulfate (B86663) radical anions (SO₄˙⁻) upon heating, which then mediate the oxidative decarboxylation of the oxamic acid. rsc.orgmdpi.com Another thermal approach involves the use of PIDA (phenyliodine diacetate) in the presence of alcohols to generate urethanes via a presumed carbamoyl radical intermediate. researchgate.net

Photochemical Methods: Visible light-mediated photocatalysis has emerged as a powerful tool for this transformation. rsc.org Organic dyes or metal complexes can act as photocatalysts, absorbing light and initiating the single electron transfer process required for decarboxylation. researchgate.netrsc.org For example, a combination of a photocatalyst, a hypervalent iodine reagent as an oxidant, and a light source can trigger the free-radical decarboxylation. rsc.org Near-infrared (NIR) light has also been utilized with an Os(II) complex as a catalyst for the oxidative decarboxylation of oxamic acids, offering potential advantages in terms of penetration depth. rsc.org

Electrochemical Methods: Electrochemical oxidation provides a reagent-free method for the generation of carbamoyl radicals. Anodic oxidation of oxamic acids can lead to the formation of these reactive intermediates. researchgate.net This technique has been successfully applied in the synthesis of carbamoyl fluorides from oxamic acids. nih.govacs.org

Photoelectrochemical Methods: This approach combines photochemical and electrochemical principles. A notable example is the electrophotocatalytic decarboxylative Minisci reaction between oxamic acids and heteroarenes, which demonstrates the synergistic effect of light and electricity in promoting the desired radical reaction. rsc.org

Addition Reactions to Unsaturated Systems

Once generated, carbamoyl radicals readily participate in addition reactions with a variety of unsaturated systems, such as alkenes and alkynes. researchgate.netrsc.org This reactivity allows for the construction of new carbon-carbon bonds and the introduction of an amide functional group in a single step.

The addition of carbamoyl radicals to electron-deficient olefins, a process known as the Giese reaction, is a versatile tool for C-C bond formation. d-nb.info These reactions can be initiated by various methods, including photoredox catalysis. d-nb.inforesearchgate.net For example, carbamoyl radicals generated from oxamic acids have been shown to add to terminal and non-terminal olefins. researchgate.net The addition to acetylenes has also been demonstrated, leading to the formation of β-telluroacrylamides when Te-phenyl carbamotelluroates are used as the radical source under visible light irradiation. acs.org

Furthermore, these addition reactions can be part of a cascade or tandem process. For instance, the addition of a carbamoyl radical to an alkene can be followed by an intramolecular cyclization, leading to the formation of more complex cyclic structures like 3,4-dihydroquinolin-2(1H)-ones. researchgate.netacs.org A metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids has been developed to synthesize carbamoylated chroman-4-ones. mdpi.com

Conversions to Heterocyclic Products

This compound and its derivatives are versatile starting materials for the synthesis of various heterocyclic compounds. The inherent reactivity of the pyridine ring and the oxamic acid moiety allows for a range of cyclization and condensation reactions.

One common strategy involves the use of oxamic acid thiohydrazides, derived from oxamic acids, as building blocks. These thiohydrazides can react with various electrophiles to construct S- and N-containing heterocycles. researchgate.netresearchgate.net For example, they can be condensed with aldehydes to form 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net

Furthermore, the carbamoyl radical generated from this compound can undergo intramolecular reactions. For instance, intramolecular cyclization of N-alkenyl-N-alkylcarbamoyl radicals can lead to the formation of lactams. researchgate.net The development of one-pot multicomponent reactions has also provided efficient routes to polysubstituted pyridines and terpyridines, where related structures to this compound could potentially be employed. core.ac.uk The synthesis of phthalazin-1(2H)-ones has been achieved through a one-pot reaction of phthalaldehydic acid and substituted phenyl hydrazines, catalyzed by oxalic acid in water, showcasing a green synthetic approach to nitrogen-containing heterocycles. tandfonline.com

Catalytic Approaches in this compound Synthesis or Modification

Catalysis plays a crucial role in both the synthesis and subsequent modification of this compound.

One of the primary synthetic routes to this compound involves the hydrolysis of its ester precursors, such as methyl 2-oxo-2-(pyridin-2-ylamino)acetate. smolecule.com This hydrolysis is typically carried out under alkaline conditions, for example, using lithium hydroxide. smolecule.com

In terms of modification, chiral Ni(II) complexes derived from this compound have been shown to catalyze enantioselective hetero-Diels-Alder reactions. The ligand's structure creates a specific chiral environment around the metal center, leading to high enantiomeric excesses in the cycloadduct products. smolecule.com Additionally, this compound can act as a ligand in palladium-catalyzed alcohol oxidation systems. The pyridyl group coordinates to the palladium center, influencing the reaction rate and selectivity. smolecule.com

Catalytic methods are also central to the generation of carbamoyl radicals from oxamic acids, as discussed in section 2.2.2.1. These include photoredox catalysis with organic dyes or metal complexes, and transition-metal catalysis, for example, using palladium in C-H amidation reactions. researchgate.net An oxorhenium(V) complex has been shown to be an effective catalyst for the deoxygenation of pyridine N-oxides, a transformation relevant to the pyridine moiety of the title compound. acs.org

Methodological Advancements in Oxamic Acid Synthesis

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of oxamic acids and their derivatives.

A significant advancement is the development of greener synthetic routes. For instance, the electro-Fenton process, traditionally used for degrading pollutants, has been repurposed for the selective synthesis of oxamic acid from the degradation of acetaminophen, offering a novel electrocatalytic refinery approach. bohrium.com The biosynthesis of oxalic acid, a related dicarboxylic acid, from bio-derived substrates through microbial fermentation is also gaining attention as an environmentally friendly alternative to chemical synthesis. nih.gov

In the realm of traditional organic synthesis, new catalytic systems and reaction conditions are being explored. The Ullmann-Goldberg cross-coupling reaction between aryl iodides and oxamates, catalyzed by copper, has been shown to be an effective method for preparing N-aryloxamates, which can then be hydrolyzed to the corresponding oxamic acids. researchgate.net Furthermore, advancements in electrochemical methods have led to the development of practical and scalable syntheses of carbamoyl fluorides from oxamic acids using simple and safe reagents. nih.govacs.org These methodological improvements contribute to the broader accessibility and utility of oxamic acids, including this compound, in various fields of chemical research.

Based on a thorough review of available scientific literature from reputable sources, there is insufficient specific data focusing solely on the coordination chemistry of "this compound" to generate a detailed article that adheres to the provided outline. The existing research predominantly concentrates on related or more complex derivatives, such as N,N'-2,6-pyridinebis(oxamic acid) or other substituted oxamate (B1226882) ligands.

Consequently, it is not possible to provide a comprehensive and scientifically accurate article that strictly covers the ligand properties, chelation modes, and specific metal complexes of only this compound with Copper(II), Lanthanide(III), and Nickel(II) as requested, without resorting to generalizations from related compounds, which would violate the explicit instructions.

Coordination Chemistry and Metal Complexation

Magnetic Properties of N-(2-Pyridyl)oxamate-Containing Complexes

Detailed magnetic studies have been conducted on dicopper(II) metallacyclophane complexes formed with the related ligand N,N'-2,6-pyridinebis(oxamic acid). researchgate.net These studies provide valuable insight into the magnetic behavior of pyridyl oxamate (B1226882) systems. Investigations of three such dicopper(II) complexes revealed the presence of ferromagnetic interactions between the copper(II) centers within the metallacyclophane unit. researchgate.net

The magnetic susceptibility of these complexes was measured over a temperature range of 1.9–300 K. The data for all three compounds were fitted using the Hamiltonian , where . The resulting positive exchange coupling constants (J) confirm the ferromagnetic nature of the interaction, indicating that the spins of the two Cu(II) ions preferentially align in parallel. researchgate.net

Theoretical calculations were performed to support these experimental findings and to elucidate the mechanism of the magnetic interaction. The results suggest that a spin polarization mechanism is responsible for the observed ferromagnetic coupling. researchgate.net

| Complex | Exchange Coupling Constant (J) in cm-1 | Magnetic Behavior |

|---|---|---|

| [Cu2(mpyba)2(H2O)2]4- containing complex (1) | +6.85 | Ferromagnetic |

| Heterotrimetallic decanuclear nanocage (2) | +7.40 | Ferromagnetic |

| Heterobimetallic layers of [Na6Cu2(mpyba)2Cl2(H2O)8] (3) | +7.90 | Ferromagnetic |

Data sourced from reference researchgate.net.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of N-(2-Pyridyl)oxamic acid is primarily dictated by the rotational freedom around the amide bond linking the oxamic acid moiety to the pyridine (B92270) ring. Computational conformational analysis seeks to identify the most stable energetic states of the molecule.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational preferences of this compound in a simulated environment, often in the presence of a solvent like water to mimic physiological conditions. These simulations track the movements of atoms over time, revealing the flexibility of the molecule and the stability of different conformations. Key parameters that can be analyzed from MD simulations include:

Dihedral Angles: The rotation around the C-N amide bond is a critical factor. Due to the partial double-bond character of the amide linkage, rotation is restricted, leading to distinct cis and trans conformations. The trans conformation, where the carbonyl group of the oxamic acid and the pyridine ring are on opposite sides of the C-N bond, is generally expected to be sterically and energetically more favorable.

Intramolecular Hydrogen Bonding: The presence of the pyridine nitrogen and the amide and carboxylic acid groups allows for the potential formation of intramolecular hydrogen bonds. These interactions can significantly influence the planarity and rigidity of the molecule, favoring specific conformations.

Solvent Interactions: In an aqueous environment, MD simulations can illustrate how water molecules interact with the polar groups of this compound, such as the carboxylic acid and the pyridine nitrogen. These solvation effects can impact the conformational equilibrium.

Table 1: Key Torsional Angles in the Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Stable Conformation |

| O=C-C=O | Defines the orientation of the two carbonyl groups in the oxamic acid moiety. | Often near planar due to conjugation. |

| C-C-N-C(pyridyl) | Rotation around the C-N amide bond. | Predominantly trans conformation. |

| C-N-C(pyridyl)-N(pyridyl) | Defines the orientation of the oxamic acid relative to the pyridine ring. | Influenced by steric hindrance and potential intramolecular hydrogen bonding. |

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Computational methods are pivotal in understanding the structure-activity relationship (SAR) of this compound and its analogues. These studies help to identify the key molecular features responsible for their biological activity and guide the design of new, potentially more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for series of related compounds. These models correlate variations in biological activity with changes in physicochemical properties, which can be calculated computationally. For this compound derivatives, key descriptors would likely include:

Electronic Properties: The electronic nature of substituents on the pyridine ring can significantly alter the molecule's activity. The partial atomic charge on the amide nitrogen and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack are important electronic descriptors. For instance, a study on substituted anilines showed that the partial charge on the amine nitrogen was a crucial predictor for N-acetylation, a metabolic pathway related to the formation of N-oxanilic acids nih.gov. Highly electron-withdrawing groups on the aromatic ring were also found to influence the formation of oxanilic acid metabolites nih.gov.

Steric Properties: The size and shape of substituents can impact how the molecule fits into a biological target's active site. Steric parameters like molar volume or specific van der Waals radii are often included in QSAR models.

Hydrophobicity: The lipophilicity of the molecule, often quantified by the logarithm of the partition coefficient (logP), plays a critical role in its ability to cross cell membranes and reach its target.

By analyzing a series of this compound analogues with varying substituents on the pyridine ring, a computational SAR study could reveal, for example, that electron-withdrawing groups at a specific position enhance activity, while bulky groups at another position are detrimental. This information is invaluable for the rational design of new derivatives with improved biological profiles. While a specific SAR study for this compound is not detailed in the provided search results, the principles derived from studies on related N-arylanthranilic acids and substituted anilines provide a framework for how such an analysis would be conducted and the types of insights it would yield nih.govnih.gov.

Materials Science and Cultural Heritage Applications

N-(2-Pyridyl)oxamate in Conservation and Restoration

In the realm of cultural heritage, the role of chemistry is critical for developing new materials for the protection and restoration of stone artifacts. nih.gov N-(2-Pyridyl)oxamate, particularly in its ammonium (B1175870) salt form, has been investigated as a promising conservation agent for carbonate stone substrates. researchgate.netresearchgate.net This interest stems from its ability to form protective layers that mitigate the natural weathering and degradation processes that affect historical monuments and sculptures. researchgate.netmdpi.com

Natural carbonate stones, such as marble and limestone, are widely used in architecture and art but are susceptible to physical, chemical, and biological weathering. mdpi.com A major cause of degradation is the dissolution of calcite (calcium carbonate) in water, a process accelerated by acid rain. mdpi.com Traditional conservation treatments often face limitations, such as the low water solubility of the chemicals used. nih.gov

Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam), a derivative, has been successfully tested for the conservative treatment of white Carrara marble and biomicritic limestone. nih.gov When applied to these carbonate stones, the treatment forms a protective coating that reduces the stone's porosity and increases its cohesion. mdpi.com This protective effect is achieved by creating a new, more resistant mineral layer on the surface of the stone, which helps to consolidate the material and prevent further decay. nih.gov Research has shown a measurable reduction in porosity and water absorption in treated stone samples, indicating an effective protective action. mdpi.comnih.gov

Table 1: Effect of Ammonium N-(pyridin-2-ylmethyl)oxamate Treatment on Stone Properties Data derived from studies on biomicritic limestone.

| Property | Treatment Concentration (% w/w) | Porosity Reduction (%) |

| Open Porosity | 5% | 15% |

| Open Porosity | 12% | 27% |

One of the most effective methods for protecting carbonate stones is the formation of a calcium oxalate (B1200264) (CaOx) layer on their surface. nih.gov N-(2-Pyridyl)oxamate serves as an excellent precursor for generating this protective coating. mdpi.comnih.gov Its ammonium salt, Ammonium N-(pyridin-2-ylmethyl)oxamate, has significantly better water solubility compared to traditional precursors like ammonium oxalate. researchgate.netmdpi.com This higher solubility allows for the preparation of more concentrated solutions, which can penetrate deeper into the stone's crack network and form a thicker, more uniform protective coating of calcium oxalate dihydrate (weddellite). nih.govmdpi.comnih.gov

The reaction occurs when the N-(pyridin-2-ylmethyl)oxamate anion undergoes hydrolysis in the presence of the calcium carbonate from the stone, leading to the precipitation of the highly insoluble calcium oxalate. researchgate.netmdpi.com This newly formed layer is more resistant to acidic dissolution than the original calcium carbonate substrate. mdpi.com The improved solubility of the precursor is a key advantage, overcoming a significant limitation of older methods. nih.gov

Table 2: Solubility Comparison of Oxalate Precursors in Water

| Compound | Molar Solubility (M) | Solubility (% w/w) |

| Ammonium N-(pyridin-2-ylmethyl)oxamate | 1.00 M | 16.5% |

| Ammonium Oxalate | 0.4 M | 5% |

Role in Formation of Supramolecular Materials

The molecular architecture of N-(2-Pyridyl)oxamic acid makes it a candidate for the construction of supramolecular materials. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonds and π–π stacking, to organize molecules into well-defined, higher-order structures. tandfonline.com The this compound molecule contains several functional groups capable of participating in these interactions.

The pyridine (B92270) ring can act as a hydrogen bond acceptor, while the amide group can both donate and accept hydrogen bonds. nih.gov The carboxylic acid group is also a strong hydrogen bond donor and acceptor. nih.gov These multiple hydrogen bonding sites can direct the assembly of molecules into complex networks, such as chains or sheets. tandfonline.com Furthermore, the aromatic pyridine ring can engage in π–π stacking interactions, where the electron clouds of adjacent rings interact, further stabilizing the three-dimensional structure. nih.govnih.gov The combination of strong hydrogen bonding and weaker π–π stacking interactions can lead to the formation of robust and intricate three-dimensional supramolecular architectures. tandfonline.comnih.gov While specific supramolecular structures based solely on this compound are not detailed in the provided context, the principles of supramolecular chemistry suggest its potential as a building block for designing new materials with tailored properties based on these non-covalent interactions. tandfonline.comnih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

While established methods for the synthesis of N-(2-Pyridyl)oxamic acid exist, the development of novel, more efficient synthetic methodologies is a crucial area for future research. Current methods include the hydrolysis of methyl (pyridin-2-ylcarbamoyl)formate using lithium hydroxide (B78521) in 1,4-dioxane (B91453) or a multi-step reaction starting from 2-aminopyridine (B139424) lookchem.com.

Future research could focus on greener, more atom-economical synthetic routes. This might involve exploring catalytic methods, one-pot reactions, or flow chemistry approaches to improve yield, reduce waste, and simplify purification processes. Drawing inspiration from the synthesis of related heterocyclic dicarboxamides, which can be formed through simple condensation reactions mdpi.com, new strategies for this compound could be devised. Additionally, methods used for synthesizing various hydroxamic acids, such as those involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the use of O-protected hydroxylamines, could be adapted to create new derivatives of this compound nih.govnih.gov.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Key Considerations |

|---|---|---|

| Catalytic Methods | Higher efficiency, lower catalyst loading, potential for asymmetric synthesis. | Catalyst selection, reaction optimization, catalyst cost and recovery. |

| One-Pot Reactions | Reduced reaction time, fewer purification steps, less solvent waste. | Compatibility of reagents, control of reaction sequence. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Initial setup cost, potential for clogging. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment required, scalability challenges. |

Exploration of New Metal Complexes with Unique Properties

The this compound ligand, with its multiple coordination sites (the pyridine (B92270) nitrogen, amide nitrogen, and carboxylate oxygens), is an excellent candidate for forming a wide variety of metal complexes. Research into related ligands demonstrates the rich coordination chemistry that can be anticipated.

For example, N,N'-2,6-pyridinebis(oxamic acid), a related compound, forms dicopper(II) metallacyclophanes with interesting structural and magnetic properties nih.gov. Similarly, 2-pyridinehydroxamic acid has been shown to form novel mononuclear and dinuclear platinum(II) complexes with different coordination modes, including bridging between two metal centers researchgate.net.

Future work should systematically explore the coordination of this compound with a broad range of transition metals, lanthanides, and actinides. The resulting complexes could possess unique properties applicable in areas such as:

Catalysis: The metal complexes could serve as catalysts for various organic transformations.

Magnetic Materials: The formation of polynuclear complexes could lead to materials with interesting magnetic behaviors.

Luminescent Materials: Complexes with lanthanide ions could exhibit characteristic luminescence, making them suitable for optical applications.

Bioinorganic Chemistry: Metal complexes could be designed to mimic the active sites of metalloenzymes or as potential therapeutic agents.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound and its derivatives, advanced computational modeling represents a significant and largely unexplored avenue of research.

Computational studies on similar pyridine-containing scaffolds have successfully predicted physicochemical properties, brain-tumor penetration, and cytotoxicity, guiding the synthesis of new drug candidates nih.govnih.gov. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Predict the stable conformations of the molecule.

Analyze its electronic structure and reactivity.

Simulate its spectroscopic properties (e.g., IR, NMR).

Model the formation and structure of its metal complexes.

Molecular dynamics simulations can further be used to study the interactions of this compound derivatives with biological targets, such as enzymes or receptors, providing insights into their potential mechanisms of action jchemlett.com. This predictive power can accelerate the design of new molecules with tailored properties, saving significant time and resources in the laboratory.

Targeted Drug Design and Mechanism Elucidation

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting its potential as a scaffold for targeted drug design. It is known to be a metabolite or degradation product of non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam, tenoxicam, and lornoxicam, which are COX inhibitors lookchem.comcaymanchem.com.

The parent compound, oxamic acid, is a known inhibitor of lactate (B86563) dehydrogenase (LDH), an enzyme that is a target in cancer therapy drugbank.comnih.gov. N-substituted derivatives of oxamic acid have been explored for their inhibitory activity against human and Plasmodium falciparum LDH isoforms nih.gov. This provides a clear direction for future research: designing and synthesizing derivatives of this compound as potential LDH inhibitors.

Furthermore, related heterocyclic structures have shown a wide range of biological activities:

HDAC Inhibition: Hydroxamic acid derivatives are a well-known class of histone deacetylase (HDAC) inhibitors used in cancer therapy scienceopen.comnih.gov.

Antimicrobial Activity: Pyridine-based scaffolds have been incorporated into novel antibacterial and antitubercular agents nih.govnih.gov.

Future research should focus on synthesizing a library of this compound derivatives and screening them against various biological targets. For promising compounds, detailed mechanistic studies would be essential to elucidate their mode of action, paving the way for the development of new therapeutic agents.

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Target Class | Specific Example | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Dehydrogenases | Lactate Dehydrogenase (LDH) | Oncology, Anti-malarial | Based on the activity of the parent oxamic acid scaffold nih.gov. |

| Deacetylases | Histone Deacetylases (HDACs) | Oncology | Modification to a hydroxamic acid derivative could confer HDAC inhibitory activity scienceopen.comnih.gov. |

| Cyclooxygenases | COX-1 / COX-2 | Anti-inflammatory | The compound is a metabolite of known COX inhibitors caymanchem.com. |

| Bacterial Enzymes | Various | Infectious Diseases | The pyridine moiety is a common scaffold in antibacterial agents nih.gov. |

Q & A

Q. What are the common synthetic routes for N-(2-Pyridyl)oxamic acid, and how do reaction conditions influence yield?

this compound can be synthesized via coupling reactions involving oxamic acid derivatives and pyridine-containing precursors. For example, N-(2-Pyridyl)amidines (intermediates) are prepared by reacting oxamic acid chlorides with 2-aminopyridine derivatives under reflux in aprotic solvents like dichloromethane. Reaction efficiency depends on the stoichiometry of reactants, catalyst choice (e.g., triethylamine for deprotonation), and temperature control to minimize side reactions . Purification often involves recrystallization or column chromatography to isolate the target compound .

Q. Which analytical techniques are optimal for detecting this compound in complex matrices?

Due to its high polarity, conventional reversed-phase HPLC struggles with retention. Instead, ion-exclusion chromatography (IEC) using columns like Dionex IonPac NS1 with mobile phases containing ion-pair reagents (e.g., tetrabutylammonium hydroxide) achieves baseline separation from structurally similar impurities like oxalic acid . For trace analysis, GC-MS with derivatization (e.g., silylation) enhances volatility, achieving a limit of quantification (LOQ) of ~0.1 mg/L . UV-Vis spectroscopy (absorbance ~250–300 nm) is also effective for preliminary characterization .

Advanced Research Questions

Q. What mechanistic pathways govern the visible-light photocatalyzed oxidative decarboxylation of this compound?

Under visible-light irradiation (e.g., 4CzIPN photocatalyst), oxidative decarboxylation proceeds via a hypoiodite intermediate (generated from oxamic acid and BIOAc). Computational studies suggest a reductive quenching pathway: the excited photocatalyst transfers an electron to the hypoiodite, forming a carboxyl radical. Subsequent decarboxylation produces a carbamoyl radical, which reacts with alcohols to yield urethanes. Key evidence includes mass spectrometry detection of transient hypoiodite species and kinetic isotope effect (KIE) studies confirming radical-mediated steps .

Q. How do computational methods like CNDO/s MO analysis elucidate the electronic structure of this compound?

Photoelectron spectroscopy (PES) combined with CNDO/s molecular orbital (MO) calculations reveals that the amido group in this compound significantly lowers the energy of the highest occupied molecular orbital (HOMO) compared to oxalic acid. This inversion in orbital energy (11.24 eV band) correlates with enhanced stability in redox reactions. Computational models also predict charge delocalization between the pyridyl ring and oxamic moiety, explaining its unique reactivity in cross-coupling reactions .

Q. Why do degradation studies report conflicting stability profiles for oxamic acid derivatives under advanced oxidation processes (AOPs)?

Stability discrepancies arise from differences in experimental conditions. For example, oxamic acid persists (~0.52 mM residual after 8 h) during acetaminophen degradation via hydroxyl radical (•OH)-mediated AOPs due to its resistance to •OH attack . However, in photocatalyzed systems (e.g., TiO₂/UV), carbamoyl radicals from oxamic acid undergo rapid oxidation to CO₂. Contradictions highlight the need to tailor AOPs based on target by-products and oxidant selectivity .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the chromatographic behavior of oxamic acid derivatives?

While oxamic acid and its pyridyl derivatives exhibit poor retention in reversed-phase HPLC, ion-pair chromatography with dynamically coated C18 columns (using perfluorinated carboxylic acids) improves separation. Discrepancies in retention times across studies often stem from mobile-phase pH variations; optimizing pH to ~2.5 (below the pKa of oxamic acid, ~1.5) minimizes ionization and enhances hydrophobic interactions .

Methodological Tables

Key Research Gaps

- Synthetic Scalability : Current methods for this compound rely on multi-step procedures with moderate yields (~50–65%). Future work should explore one-pot strategies using flow chemistry .

- Degradation Pathways : The role of pyridyl substituents in altering oxamic acid’s redox stability under AOPs remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.